3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine
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Overview
Description
Pantoprazole N-oxide is a derivative of pantoprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease and Zollinger-Ellison syndrome. Pantoprazole N-oxide is characterized by the presence of an N-oxide functional group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pantoprazole N-oxide can be synthesized through the oxidation of pantoprazole. Common oxidizing agents used for this transformation include sodium percarbonate, titanium silicalite in the presence of hydrogen peroxide, and sodium perborate in acetic acid . These methods are chosen for their efficiency and ability to produce high yields under mild conditions.
Industrial Production Methods: The industrial production of Pantoprazole N-oxide typically involves the use of continuous flow reactors, which offer better control over reaction conditions and scalability. The use of environmentally benign oxidizing agents and solvents is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Pantoprazole N-oxide primarily undergoes oxidation reactions. It can also participate in substitution reactions due to the presence of the N-oxide group.
Common Reagents and Conditions:
Oxidation: Sodium percarbonate, titanium silicalite with hydrogen peroxide, sodium perborate in acetic acid.
Substitution: Various nucleophiles can react with Pantoprazole N-oxide under appropriate conditions.
Major Products: The major product of the oxidation of pantoprazole is Pantoprazole N-oxide itself. Further oxidation can lead to the formation of sulfone derivatives .
Scientific Research Applications
Pantoprazole N-oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and the behavior of N-oxide functional groups.
Biology: Investigated for its potential effects on biological systems, particularly in relation to its parent compound, pantoprazole.
Medicine: Explored for its potential therapeutic effects and as a metabolite of pantoprazole, contributing to the overall pharmacological profile of the drug.
Mechanism of Action
Pantoprazole N-oxide, like its parent compound pantoprazole, inhibits the (H+, K+)-ATPase enzyme system at the secretory surface of gastric parietal cells. This inhibition prevents the final step in gastric acid production, leading to reduced acid secretion. The N-oxide group may influence the binding affinity and overall efficacy of the compound .
Comparison with Similar Compounds
- Omeprazole N-oxide
- Esomeprazole N-oxide
- Lansoprazole N-oxide
- Dexlansoprazole N-oxide
- Rabeprazole N-oxide
Comparison: Pantoprazole N-oxide is unique due to its specific chemical structure, which includes a difluoromethoxy group and a benzimidazole ring. This structure can influence its pharmacokinetic and pharmacodynamic properties, making it distinct from other proton pump inhibitor N-oxides .
Properties
CAS No. |
17479-21-9 |
---|---|
Molecular Formula |
C11H17N2+ |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
3-(1,1-dimethylpyrrolidin-1-ium-2-yl)pyridine |
InChI |
InChI=1S/C11H17N2/c1-13(2)8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,4,6,8H2,1-2H3/q+1 |
InChI Key |
WYBBYUGHCIQZBV-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)C |
Canonical SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)C |
Synonyms |
N'-methylnicotinium N'-methylnicotinium chloride N'-methylnicotinium iodide, (R)-isomer N'-methylnicotinium iodide, (S)-isomer N'-methylnicotinium iodide, 3H labelled cpd, (S)-isomer N'-methylnicotinium iodide, hydriodide N'-methylnicotinium, (S)-isome |
Origin of Product |
United States |
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